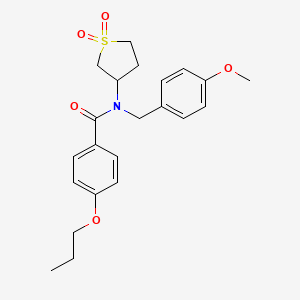![molecular formula C25H21NO4 B11580993 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11580993.png)
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide is an organic compound with the molecular formula C25H21NO4 and a molecular weight of 399.44 g/mol . This compound is characterized by the presence of a benzofuran ring, a methylbenzoyl group, and a methylphenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methylbenzoyl group, and the attachment of the methylphenoxyacetamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzofuran Ring: This step often involves cyclization reactions using appropriate precursors.
Introduction of Methylbenzoyl Group: This can be achieved through Friedel-Crafts acylation reactions.
Attachment of Methylphenoxyacetamide Moiety: This step may involve nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methylphenoxyacetamide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and methylbenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide: This compound has a methoxy group instead of a methyl group and a nitrophenoxy group instead of a methylphenoxy group.
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: This compound lacks the methyl and phenoxy groups present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H21NO4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H21NO4/c1-16-10-12-18(13-11-16)24(28)25-23(20-8-3-4-9-21(20)30-25)26-22(27)15-29-19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,26,27) |
Clé InChI |
JVYPTRAALZSQNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11580919.png)
![6-(4-methoxyphenyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580928.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11580936.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580941.png)

![4,4,8-trimethyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11580949.png)
![Furan-2-yl-{1-[2-(2-methoxy-phenoxy)-ethyl]-1H-indol-3-yl}-methanone](/img/structure/B11580952.png)
![1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11580958.png)
![6-(4-chlorophenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580964.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580967.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11580973.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580976.png)
![8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B11580978.png)
